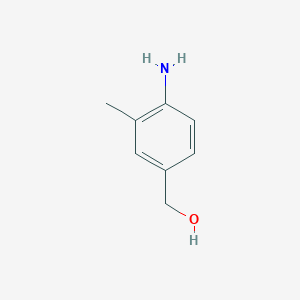

(4-Amino-3-methylphenyl)methanol

Description

Structure

3D Structure

Properties

IUPAC Name |

(4-amino-3-methylphenyl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO/c1-6-4-7(5-10)2-3-8(6)9/h2-4,10H,5,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LHNQRSHWDUNLFJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)CO)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00363804 | |

| Record name | (4-amino-3-methylphenyl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00363804 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

137.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

88990-57-2 | |

| Record name | (4-amino-3-methylphenyl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00363804 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 88990-57-2 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Guide to the Spectroscopic Characterization of (4-Amino-3-methylphenyl)methanol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed exploration of the spectroscopic properties of the organic compound (4-Amino-3-methylphenyl)methanol (CAS No: 88990-57-2, Molecular Formula: C₈H₁₁NO)[1]. This document is intended for an audience of researchers, scientists, and professionals in the field of drug development who require a comprehensive understanding of the analytical techniques used to characterize this molecule. While complete, experimentally verified spectroscopic data for this specific compound is not widely available in public repositories, this guide will leverage predictive data and established principles of spectroscopic analysis to provide a thorough characterization. We will delve into the theoretical underpinnings and practical applications of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) in the structural elucidation of this compound.

Introduction: The Significance of this compound

This compound is a substituted aromatic compound containing both an amine and a primary alcohol functional group. Such bifunctional molecules are of significant interest in medicinal chemistry and materials science due to their potential as building blocks for more complex molecular architectures. The precise arrangement of the amino, methyl, and hydroxymethyl groups on the benzene ring dictates the compound's chemical reactivity, physical properties, and biological activity. Therefore, unambiguous structural confirmation through spectroscopic methods is a critical step in its synthesis and application.

This guide will provide a framework for understanding the expected spectroscopic data for this compound, enabling researchers to identify and characterize this compound with confidence.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for determining the carbon-hydrogen framework of an organic molecule. By analyzing the chemical shifts, integrations, and coupling patterns of ¹H and ¹³C nuclei, a detailed picture of the molecular structure can be assembled.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum of this compound is expected to show distinct signals for the aromatic protons, the benzylic methylene protons, the methyl protons, the amino protons, and the hydroxyl proton. The exact chemical shifts will be influenced by the electronic effects of the substituents on the aromatic ring.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Protons | Predicted Chemical Shift (ppm) | Multiplicity | Integration |

| -CH₃ | ~2.2 | Singlet | 3H |

| -NH₂ | Variable (broad) | Singlet | 2H |

| -CH₂OH | ~4.5 | Singlet | 2H |

| Ar-H (position 2) | ~7.0 | Singlet | 1H |

| Ar-H (position 5) | ~6.7 | Doublet | 1H |

| Ar-H (position 6) | ~6.8 | Doublet | 1H |

| -OH | Variable (broad) | Singlet | 1H |

Causality of Experimental Choices: The choice of a deuterated solvent, such as CDCl₃ or DMSO-d₆, is crucial to avoid overwhelming the spectrum with solvent signals[2]. The addition of a small amount of D₂O can be used to identify the -NH₂ and -OH protons, as these will exchange with deuterium and their signals will disappear from the spectrum[3].

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will provide information about the number of unique carbon environments in the molecule. Due to the substitution pattern, all eight carbon atoms in this compound are expected to be chemically non-equivalent, resulting in eight distinct signals.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (ppm) |

| -CH₃ | ~17 |

| -CH₂OH | ~64 |

| Ar-C (position 3) | ~125 |

| Ar-C (position 5) | ~115 |

| Ar-C (position 6) | ~128 |

| Ar-C (position 2) | ~129 |

| Ar-C (position 1) | ~135 |

| Ar-C (position 4) | ~145 |

Expertise & Experience: The chemical shifts in ¹³C NMR are highly dependent on the electronic environment of each carbon atom. Carbons attached to electronegative atoms like oxygen and nitrogen are deshielded and appear at higher chemical shifts (downfield)[4]. Aromatic carbons typically resonate in the 110-160 ppm range[1].

Experimental Protocol for NMR Spectroscopy

A standard protocol for acquiring NMR spectra involves dissolving a small amount of the purified compound in a suitable deuterated solvent and placing it in a strong magnetic field.

Workflow for NMR Analysis:

Caption: Workflow for NMR sample preparation, data acquisition, and processing.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule by detecting the absorption of infrared radiation, which excites molecular vibrations.

Predicted IR Spectrum

The IR spectrum of this compound will exhibit characteristic absorption bands corresponding to the O-H, N-H, C-H, C-N, C-O, and aromatic C=C bonds.

Table 3: Predicted IR Absorption Frequencies for this compound

| Functional Group | Vibration Type | Predicted Wavenumber (cm⁻¹) | Intensity |

| O-H (alcohol) | Stretching | 3200-3600 | Strong, Broad |

| N-H (amine) | Stretching | 3300-3500 | Medium (two bands for primary amine) |

| C-H (aromatic) | Stretching | 3000-3100 | Medium |

| C-H (aliphatic) | Stretching | 2850-3000 | Medium |

| C=C (aromatic) | Stretching | 1450-1600 | Medium to Weak |

| C-O (alcohol) | Stretching | 1000-1260 | Strong |

| C-N (amine) | Stretching | 1020-1340 | Medium |

| N-H (amine) | Bending | 1550-1650 | Medium |

Trustworthiness: The presence of a broad absorption in the 3200-3600 cm⁻¹ region is a strong indicator of an O-H group, while the appearance of two distinct peaks in the 3300-3500 cm⁻¹ range is characteristic of a primary amine (-NH₂)[3][5][6]. The C-O stretching band for a primary alcohol is typically strong and appears in the 1000-1260 cm⁻¹ range[7].

Experimental Protocol for FT-IR Spectroscopy

For a solid sample like this compound, a common method for obtaining an IR spectrum is using a Potassium Bromide (KBr) pellet or the Attenuated Total Reflectance (ATR) technique.

Workflow for FT-IR Analysis (KBr Pellet Method):

Caption: Workflow for FT-IR sample preparation and analysis using the KBr pellet method.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides information about the molecular weight of a compound and can offer insights into its structure through fragmentation patterns.

Predicted Mass Spectrum

For this compound, Electron Ionization (EI) is a common ionization technique. The mass spectrum is expected to show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (137.18 g/mol )[1].

Table 4: Predicted Key Fragments in the Mass Spectrum of this compound

| m/z | Ion Structure | Predicted Fragmentation Pathway |

| 137 | [C₈H₁₁NO]⁺ | Molecular Ion (M⁺) |

| 120 | [C₈H₁₀N]⁺ | Loss of OH radical (M⁺ - 17) |

| 106 | [C₇H₈N]⁺ | Loss of CH₂OH radical (M⁺ - 31) |

| 91 | [C₇H₇]⁺ | Tropylium ion (rearrangement and loss of NH₂) |

| 77 | [C₆H₅]⁺ | Phenyl cation (loss of CH₂OH and NH₂) |

Authoritative Grounding: The fragmentation of benzyl alcohol derivatives in EI-MS is well-documented. A common fragmentation pathway involves the loss of the hydroxyl group to form a stable benzylic cation. Further fragmentation of the aromatic ring can also occur. PubChemLite provides predicted collision cross-section data for various adducts of this compound, which can be useful for more advanced mass spectrometry techniques[8].

Experimental Protocol for Mass Spectrometry

A typical EI-MS experiment involves introducing a small amount of the volatile sample into the ion source of the mass spectrometer.

Workflow for Mass Spectrometry Analysis:

Caption: Generalized workflow for Electron Ionization Mass Spectrometry (EI-MS).

Conclusion

The structural elucidation of this compound relies on the synergistic application of NMR, IR, and MS techniques. While experimentally obtained spectra are the gold standard for confirmation, this guide provides a robust predictive framework for the expected spectroscopic data. By understanding the principles behind each technique and the characteristic spectral features of the functional groups present in the molecule, researchers can confidently identify and characterize this compound in their synthetic and developmental endeavors.

References

-

This compound. PubChem. [Link]

-

Spectroscopy of Aromatic Compounds. Chemistry LibreTexts. [Link]

-

Interpreting IR Spectra. Chemistry Steps. [Link]

-

Interpreting C-13 NMR Spectra. Chemistry LibreTexts. [Link]

-

How to Identify Alcohols and Amines in the IR Spectrum. Dummies. [Link]

-

Spectroscopy of Amines. Chemistry LibreTexts. [Link]

-

IR: amines. University of Calgary. [Link]

-

Mass Spectroscopy. University of Calgary. [Link]

-

This compound (C8H11NO). PubChemLite. [Link]

-

The 1H-NMR experiment. Chemistry LibreTexts. [Link]

-

Interpretation of mass spectra. Michigan State University. [Link]

-

CH3OH infrared spectrum of methanol. Doc Brown's Chemistry. [Link]

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. 24.10 Spectroscopy of Amines - Organic Chemistry | OpenStax [openstax.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. How to Identify Alcohols and Amines in the IR Spectrum | dummies [dummies.com]

- 6. orgchemboulder.com [orgchemboulder.com]

- 7. bitesizebio.com [bitesizebio.com]

- 8. PubChemLite - this compound (C8H11NO) [pubchemlite.lcsb.uni.lu]

Physical and chemical properties of 4-Amino-3-methylbenzyl alcohol

An In-Depth Technical Guide to 4-Amino-3-methylbenzyl alcohol

Introduction and Scope

4-Amino-3-methylbenzyl alcohol is a substituted aromatic compound distinguished by the presence of an amino, a methyl, and a primary alcohol functional group on a benzene ring. This unique trifunctional arrangement makes it a highly valuable and versatile building block in modern organic synthesis. Its structure allows for selective chemical modifications, rendering it an important intermediate in the development of complex molecules, particularly within the pharmaceutical and specialty chemical industries.[1] Researchers have successfully utilized this compound as a key starting material for synthesizing a range of biologically active molecules, including those targeting neurological disorders.[1][2]

This guide provides a comprehensive technical overview of 4-Amino-3-methylbenzyl alcohol, designed for researchers, scientists, and drug development professionals. It delves into its core physical and chemical properties, synthesis methodologies, reactivity profile, and key applications, while emphasizing safety and handling protocols. The information is structured to provide not just data, but also the scientific rationale behind its use and analysis.

Compound Identification and Core Properties

Precise identification and understanding the fundamental properties of a chemical are the bedrock of any successful research endeavor. The key identifiers and physicochemical properties of 4-Amino-3-methylbenzyl alcohol are summarized below.

| Property | Value | Source(s) |

| IUPAC Name | (4-Amino-3-methylphenyl)methanol | [2] |

| CAS Number | 78400-41-2 | |

| Molecular Formula | C₈H₁₁NO | [1][3] |

| Molecular Weight | 137.18 g/mol | [1][3] |

| Appearance | White to tan solid/powder to crystal | [1][4] |

| Melting Point | 105-111 °C | [1] |

| Boiling Point | 297.5 °C at 760 mmHg (Predicted) | [5] |

| Solubility | Soluble in Methanol | [4] |

| InChI Key | BCQKYGYTOHXGLL-UHFFFAOYSA-N | [2][5] |

| Canonical SMILES | CC1=CC(CO)=C(C=C1)N | [2][5] |

Synthesis and Mechanistic Insights

The most common and industrially scalable synthesis of aromatic amines like 4-Amino-3-methylbenzyl alcohol involves the reduction of the corresponding nitro-substituted precursor. This transformation is a cornerstone of aromatic chemistry.

Typical Synthesis Route: Reduction of 4-Nitro-3-methylbenzyl alcohol

A well-established method involves the catalytic hydrogenation of 4-nitro-3-methylbenzyl alcohol. While various reducing systems can be employed, a common laboratory and industrial method uses hydrazine hydrate in the presence of a catalyst like Raney nickel.

-

Mechanism: Raney nickel serves as a heterogeneous catalyst. It adsorbs both the hydrazine and the nitro compound onto its highly active surface. Hydrazine hydrate acts as the hydrogen donor, decomposing on the catalyst surface to produce diimide (N₂H₂) and ultimately hydrogen, which then reduces the nitro group (-NO₂) in a stepwise fashion through nitroso (-NO) and hydroxylamino (-NHOH) intermediates to the final primary amine (-NH₂).

-

Experimental Causality:

-

Solvent Choice: An alcohol like isopropanol or ethanol is typically used as it effectively dissolves the starting material and is relatively inert to the reaction conditions.[6]

-

Catalyst: Raney nickel is chosen for its high surface area and proven efficacy in nitro group reductions. It is, however, pyrophoric and must be handled with care.[7]

-

Hydrogen Source: Hydrazine hydrate is a convenient and potent hydrogen source that avoids the need for high-pressure hydrogen gas, making the procedure more accessible for standard laboratory setups.[6]

-

Workup: The post-reaction workup involves filtering the solid catalyst followed by extraction. Washing with a brine solution helps to remove residual water and inorganic impurities from the organic phase.[6]

-

Chemical Reactivity and Stability

The reactivity of 4-Amino-3-methylbenzyl alcohol is governed by its three functional groups: the primary amino group, the primary alcohol, and the activated aromatic ring.

-

Amino Group (-NH₂): As a primary aromatic amine, this group is nucleophilic. It readily undergoes acylation with acid chlorides or anhydrides to form amides, reacts with aldehydes and ketones to form Schiff bases (imines), and can be diazotized with nitrous acid at low temperatures to form a diazonium salt. This diazonium intermediate is highly versatile and can be converted into a wide array of other functional groups (e.g., -OH, -CN, -X via Sandmeyer reaction).

-

Hydroxyl Group (-CH₂OH): The primary benzylic alcohol can be oxidized to the corresponding aldehyde (4-amino-3-methylbenzaldehyde) using mild oxidizing agents like manganese dioxide (MnO₂) or PCC, or to the carboxylic acid (4-amino-3-methylbenzoic acid) with stronger agents like potassium permanganate (KMnO₄). It can also undergo esterification with carboxylic acids or acylation with acid chlorides to form esters.

-

Aromatic Ring: The ring is activated towards electrophilic aromatic substitution by both the electron-donating amino and methyl groups. These groups are ortho-, para-directing. Given the substitution pattern, incoming electrophiles will preferentially substitute at the positions ortho and para to the powerful amino group.

-

Stability and Storage: The compound is known to be air-sensitive and should be stored under an inert atmosphere (e.g., nitrogen or argon).[8] It is recommended to keep the container tightly closed in a dry, cool, and well-ventilated place to prevent degradation through oxidation, which can often lead to discoloration.[1][8]

Applications in Research and Development

The trifunctional nature of 4-Amino-3-methylbenzyl alcohol makes it a valuable intermediate in several high-value applications.

-

Pharmaceutical Development: It serves as a crucial building block in the synthesis of complex active pharmaceutical ingredients (APIs).[1] Its structure is a key component in molecules designed for various therapeutic targets, with specific mention in research targeting neurological disorders.[2] The ability to selectively modify the amine or alcohol allows for the systematic construction of drug candidates.

-

Organic Synthesis: In a broader context, it is a versatile starting material for producing fine and specialty chemicals.[1][2] Its derivatives are used to create a wide range of organic molecules with tailored properties.

-

Polymer Chemistry: The compound can be incorporated into polymer chains or used to modify existing polymers. The amino and hydroxyl groups provide reactive sites for creating polyamides, polyesters, or polyurethanes, potentially improving material properties like thermal stability, adhesion, or coating performance.[1][2]

-

Dyes and Pigments: The aromatic amine structure is a classic chromophore. Derivatives of this compound can be used in the synthesis of azo dyes and other pigments for various industrial applications.[1]

Spectroscopic and Analytical Characterization

Characterization is essential for confirming the identity and purity of the compound. Based on its structure, the following spectroscopic signatures are expected:

-

¹H NMR (Proton Nuclear Magnetic Resonance):

-

Aromatic Protons: Three distinct signals in the aromatic region (typically ~6.5-7.5 ppm), exhibiting coupling patterns consistent with a 1,2,4-trisubstituted benzene ring.

-

Benzylic Protons (-CH₂OH): A singlet at approximately 4.5 ppm.

-

Hydroxyl Proton (-OH): A broad singlet whose chemical shift is dependent on concentration and solvent.

-

Amino Protons (-NH₂): A broad singlet in the region of 3.5-4.5 ppm.

-

Methyl Protons (-CH₃): A sharp singlet around 2.1-2.3 ppm.

-

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): Eight distinct signals would be expected: six for the aromatic carbons (four substituted, two unsubstituted), one for the benzylic carbon (-CH₂), and one for the methyl carbon (-CH₃).

-

IR (Infrared) Spectroscopy:

-

N-H Stretch: A characteristic pair of medium-intensity peaks around 3300-3500 cm⁻¹ for the primary amine.

-

O-H Stretch: A broad, strong absorption band in the 3200-3600 cm⁻¹ region.

-

C-H Stretch (Aromatic/Aliphatic): Signals just above and below 3000 cm⁻¹.

-

C-O Stretch: A strong band around 1000-1050 cm⁻¹.

-

-

Mass Spectrometry (MS): The molecular ion peak (M⁺) would be observed at m/z = 137. Key fragmentation patterns would include the loss of water (-18) and the formation of a stable benzylic cation.

Experimental Protocol: N-Acetylation

This protocol details a standard procedure for the selective acylation of the amino group, demonstrating the compound's utility as a synthetic intermediate. This reaction is self-validating; successful formation of the amide product will result in significant changes in solubility and spectroscopic data (e.g., disappearance of the -NH₂ signals and appearance of an amide N-H and carbonyl C=O signal).

Objective: To synthesize N-(4-(hydroxymethyl)-2-methylphenyl)acetamide.

Materials:

-

4-Amino-3-methylbenzyl alcohol

-

Acetic anhydride

-

Pyridine or Triethylamine (as a base)

-

Ethyl acetate (for extraction)

-

Saturated sodium bicarbonate solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (for drying)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 1.0 equivalent of 4-Amino-3-methylbenzyl alcohol in a suitable solvent like ethyl acetate.

-

Base Addition: Add 1.2 equivalents of a base (e.g., pyridine or triethylamine). The base acts as a catalyst and scavenges the acetic acid byproduct.

-

Acylation: Cool the mixture in an ice bath to 0 °C. Add 1.1 equivalents of acetic anhydride dropwise via syringe while stirring.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Workup:

-

Quench the reaction by slowly adding water.

-

Transfer the mixture to a separatory funnel and wash sequentially with saturated sodium bicarbonate solution (to remove excess acetic anhydride and acetic acid) and then with brine.

-

Separate the organic layer.

-

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield the pure N-acetylated product.

-

Characterization: Confirm the structure of the product using NMR, IR, and Mass Spectrometry.

Visualization of Workflows

General Synthetic Workflow

The following diagram outlines the logical progression for utilizing 4-Amino-3-methylbenzyl alcohol in a typical synthetic research project.

Caption: N-acetylation of 4-Amino-3-methylbenzyl alcohol.

Safety, Handling, and Toxicology

Working with any chemical requires a thorough understanding of its potential hazards. 4-Amino-3-methylbenzyl alcohol is classified as an irritant.

GHS Hazard Classification:

-

Skin Irritation (Category 2) [9]* Eye Irritation (Category 2) [9]* Specific target organ toxicity — single exposure (Category 3), Respiratory system [9] Hazard Statements:

-

H315: Causes skin irritation. [4]* H319: Causes serious eye irritation. [4]* H335: May cause respiratory irritation. [4] Precautionary Measures & Handling:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray. [4]* P280: Wear protective gloves/protective clothing/eye protection/face protection. [8][10]* P302 + P352: IF ON SKIN: Wash with plenty of soap and water. * P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. [10]* Handle in accordance with good industrial hygiene and safety practices. [11]Use in a well-ventilated area, preferably within a chemical fume hood. [8]Avoid formation of dust. [8] First Aid:

-

Eye Contact: Immediately rinse with plenty of water, also under the eyelids, for at least 15 minutes. Get medical attention. [10]* Skin Contact: Wash off immediately with plenty of water for at least 15 minutes. If skin irritation persists, call a physician. [10]* Inhalation: Remove to fresh air. If not breathing, give artificial respiration. Get medical attention if symptoms occur. [10]* Ingestion: Clean mouth with water and drink plenty of water afterwards. Get medical attention if symptoms occur. [10]

References

- Vertex AI Search. Synthesis of 4-amino-3,5-dimethyl-α-[(methylsulfonyl)-methyl]-benzyl alcohol.

-

PubChem. 4-Aminobenzyl alcohol. [Link]

-

J&K Scientific. 3-Amino-4-methylbenzyl alcohol | 81863-45-8. [Link]

-

Organic Syntheses. Benzoic acid, 4-amino-3-methyl-, ethyl ester. [Link]

- Google Patents. CN104262176A - Method for preparing 4-aminobenzyl alcohol.

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. jk-sci.com [jk-sci.com]

- 3. scbt.com [scbt.com]

- 4. 3-AMINO-4-METHYLBENZYL ALCOHOL | 81863-45-8 [m.chemicalbook.com]

- 5. alfa-chemistry.com [alfa-chemistry.com]

- 6. CN104262176A - Method for preparing 4-aminobenzyl alcohol - Google Patents [patents.google.com]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. fishersci.com [fishersci.com]

- 9. 4-Aminobenzyl alcohol | C7H9NO | CID 69331 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. assets.thermofisher.com [assets.thermofisher.com]

- 11. westliberty.edu [westliberty.edu]

In-Depth Technical Guide to (4-Amino-3-methylphenyl)methanol (CAS Number 88990-57-2)

For Researchers, Scientists, and Drug Development Professionals

Foreword: A Note on a Compound with Limited Data

This technical guide provides a comprehensive overview of the known properties and potential hazards of (4-Amino-3-methylphenyl)methanol (CAS No. 88990-57-2). It is imperative to preface this document with a crucial caveat: publicly available toxicological data and established, validated protocols for this specific chemical entity are scarce. As such, this guide has been meticulously compiled by synthesizing information from chemical supplier databases, extrapolating data from structurally analogous compounds, and adhering to established principles of chemical safety and laboratory practice. The information contained herein should be used as a foundational resource, but it is not a substitute for a thorough, case-by-case risk assessment prior to any handling or use of this compound. Researchers are strongly encouraged to exercise a high degree of caution and to perform their own safety evaluations.

Section 1: Chemical Identity and Physicochemical Properties

This compound, also known by its synonyms 4-Amino-3-methylbenzyl alcohol and 4-(Hydroxymethyl)-2-methylaniline, is an organic compound featuring a substituted benzene ring.[1] The presence of an amino group, a hydroxyl group, and a methyl group on the aromatic core imparts a unique combination of chemical reactivity and physical properties, making it a potentially valuable intermediate in various synthetic applications.

Molecular Structure

The structure of this compound consists of a benzyl alcohol core with an amino group at the para-position and a methyl group at the meta-position relative to the hydroxymethyl group.

Sources

An In-depth Technical Guide to the Solubility of (4-Amino-3-methylphenyl)methanol in Common Organic Solvents

This guide provides a detailed exploration of the solubility characteristics of (4-Amino-3-methylphenyl)methanol, a key building block in pharmaceutical and materials science. Designed for researchers, scientists, and professionals in drug development, this document synthesizes theoretical principles with practical methodologies to offer a comprehensive understanding of its behavior in various organic solvents.

Introduction: The Critical Role of Solubility

Solubility is a fundamental physicochemical property that dictates the viability of a compound in numerous applications, from reaction kinetics and purification to formulation and bioavailability in drug delivery. For a molecule like this compound, which possesses both a polar amino group and a hydroxyl group, alongside a nonpolar aromatic ring and methyl group, its interaction with different solvents is complex and multifaceted. Understanding these interactions is paramount for optimizing experimental conditions and predicting the behavior of the compound in various chemical environments.

Physicochemical Profile of this compound

A thorough understanding of the molecular structure and properties of this compound is the foundation for predicting its solubility.

| Property | Value | Source |

| Molecular Formula | C₈H₁₁NO | [1] |

| Molecular Weight | 137.18 g/mol | [1] |

| Appearance | Solid | [1] |

| Predicted XlogP | 0.4 | [2] |

The structure of this compound, featuring a hydrophilic amino (-NH₂) and hydroxyl (-OH) group, as well as a more hydrophobic methylated benzene ring, suggests a nuanced solubility profile. The presence of both hydrogen bond donors (-NH₂ and -OH) and a hydrogen bond acceptor (the nitrogen atom) indicates a strong potential for interaction with polar protic and aprotic solvents. The aromatic ring and methyl group contribute to its van der Waals interactions, allowing for some solubility in less polar solvents.

Inferred Solubility in Common Organic Solvents

The "like dissolves like" principle is a cornerstone of solubility prediction. The polarity of the solvent, its ability to form hydrogen bonds, and its dielectric constant are all critical factors.

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Polar Protic | Methanol, Ethanol, Water | High to Moderate | The hydroxyl and amino groups of this compound can form strong hydrogen bonds with the hydroxyl groups of these solvents. Lower aliphatic amines and alcohols are generally soluble in water due to hydrogen bonding. However, the hydrophobic benzene ring may limit solubility in water compared to short-chain alcohols. |

| Polar Aprotic | Acetone, Acetonitrile, Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO) | Moderate to High | These solvents can act as hydrogen bond acceptors, interacting with the -OH and -NH₂ groups of the solute. Their polarity is sufficient to overcome the crystal lattice energy of the solid compound. |

| Nonpolar Aprotic | Toluene, Benzene, Diethyl Ether | Low to Moderate | The aromatic ring and methyl group of the solute will interact favorably with these nonpolar solvents through van der Waals forces. The presence of polar functional groups will limit high solubility. The solubility of the related 4-aminobenzyl alcohol in benzene and ether supports this prediction.[3][4] |

| Halogenated | Dichloromethane (DCM), Chloroform | Moderate | These solvents have a moderate polarity and can engage in dipole-dipole interactions. They are often good solvents for a wide range of organic compounds. |

| Nonpolar | Hexane, Cyclohexane | Very Low | The significant polarity mismatch between the highly polar functional groups of the solute and the nonpolar nature of these solvents will result in poor solvation. |

Experimental Determination of Solubility: A Validated Protocol

To obtain precise quantitative solubility data, a systematic experimental approach is necessary. The following protocol outlines a reliable method for determining the solubility of this compound.

Saturated Shake-Flask Method

This is a widely accepted and robust method for determining equilibrium solubility.

Methodology:

-

Preparation: Add an excess amount of solid this compound to a series of vials, each containing a known volume of a selected organic solvent. The excess solid is crucial to ensure that saturation is reached.

-

Equilibration: Seal the vials and place them in a constant temperature shaker bath. Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. The temperature should be precisely controlled as solubility is temperature-dependent.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature to allow the excess solid to settle. Centrifugation can be used to expedite this process.

-

Sampling: Carefully withdraw a known volume of the supernatant (the saturated solution) using a pre-heated or solvent-rinsed syringe to avoid premature crystallization.

-

Quantification: Analyze the concentration of this compound in the supernatant. High-Performance Liquid Chromatography (HPLC) is a standard and accurate method for this analysis. A pre-established calibration curve of known concentrations versus HPLC peak area is required.

-

Calculation: The solubility is then calculated from the concentration of the analyte in the saturated solution and is typically expressed in units of mg/mL or mol/L.

The following diagram illustrates the workflow for the experimental determination of solubility.

Caption: Workflow for Experimental Solubility Determination.

Molecular Interactions Governing Solubility

The solubility of this compound is a result of the interplay between solute-solute, solvent-solvent, and solute-solvent interactions. For dissolution to occur, the energy required to break the solute-solute and solvent-solvent interactions must be compensated by the energy released from the formation of solute-solvent interactions.

The following diagram illustrates the key molecular interactions involved.

Caption: Key Solute-Solvent Interactions.

Conclusion

While quantitative solubility data for this compound is not extensively documented, a strong predictive understanding can be achieved by analyzing its molecular structure and comparing it to similar compounds. The presence of both polar, hydrogen-bonding functional groups and a nonpolar aromatic system results in a broad but varied solubility profile across different classes of organic solvents. For precise applications, the experimental protocol detailed in this guide provides a robust framework for obtaining accurate quantitative solubility data. This understanding is crucial for the effective utilization of this compound in research and development.

References

-

ChemBK. (2024). 4-Aminobenzyl alcohol. Retrieved from [Link]

-

NCERT. (n.d.). Amines. Retrieved from [Link]

-

PubChemLite. (n.d.). This compound (C8H11NO). Retrieved from [Link]

Sources

An In-Depth Technical Guide to the Crystal Structure of (4-Amino-3-methylphenyl)methanol

Abstract

(4-Amino-3-methylphenyl)methanol is a key chemical intermediate in the synthesis of pharmaceuticals and specialty dyes.[1] Its molecular structure, particularly the arrangement of its amine, hydroxyl, and methyl groups on the phenyl ring, dictates its reactivity and the supramolecular architecture of its solid state. Understanding its crystal structure is paramount for controlling polymorphism, predicting solubility, and optimizing its use in synthetic applications. While a definitive public crystal structure for this compound is not available as of this writing, this guide provides a comprehensive framework for its determination and analysis. By examining the crystal structure of the closely related compound, 4-aminobenzyl alcohol[2], we can infer the likely intermolecular interactions, particularly the robust hydrogen-bonding networks, that govern the crystal packing of the title compound. This guide details the authoritative experimental workflow for single-crystal X-ray diffraction (XRD) required to elucidate this structure, from crystal growth to final data refinement, providing field-proven insights into the causality behind key experimental choices.

Introduction and Significance

This compound, also known as 4-amino-3-methylbenzyl alcohol, is a substituted toluene derivative with the molecular formula C₈H₁₁NO.[3][4] Its utility as a building block in organic synthesis stems from its reactive functional groups: a primary aromatic amine (-NH₂) and a primary alcohol (-CH₂OH).[1] These groups allow for a wide range of chemical modifications, making it a valuable precursor for active pharmaceutical ingredients (APIs) and other high-value organic materials.[1]

The three-dimensional arrangement of molecules in the solid state—the crystal structure—profoundly influences a compound's bulk properties, including:

-

Melting Point and Stability: Crystal packing forces determine the energy required to transition from a solid to a liquid state.

-

Solubility and Dissolution Rate: The strength of intermolecular interactions in the crystal lattice must be overcome by solvent molecules. This is a critical parameter in drug development for bioavailability.

-

Polymorphism: The ability of a compound to exist in multiple crystal forms, each with different physical properties. Characterizing the stable crystal form is a regulatory requirement for pharmaceuticals.

Given the absence of a published structure for the title compound, this guide will leverage data from its non-methylated analog, (4-aminophenyl)methanol (also known as 4-aminobenzyl alcohol), to provide a predictive analysis of its structural features.[2]

Molecular Structure and Predicted Crystal Packing

The molecular structure of this compound features a benzene ring substituted with an aminomethyl group and a methyl group. The key to its solid-state architecture lies in the hydrogen-bonding capabilities of the amine and hydroxyl functional groups.

Inferred Intermolecular Interactions: A Case Study of (4-aminophenyl)methanol

The crystal structure of (4-aminophenyl)methanol reveals a "herringbone" packing pattern dominated by a network of hydrogen bonds.[2][5] In this structure, both the -OH (hydroxyl) and -NH₂ (amino) groups act as hydrogen bond donors and acceptors.[2] This creates robust chains and layers, defining the crystal lattice.

It is highly probable that this compound will exhibit a similar hydrogen-bonding motif. The primary interactions expected are:

-

O-H···N bonds: The hydroxyl group of one molecule donates a hydrogen to the nitrogen atom of a neighboring molecule.

-

N-H···O bonds: The amino group of one molecule donates a hydrogen to the oxygen atom of a neighboring molecule.

The presence of the methyl group at the 3-position may introduce steric effects that alter the precise packing arrangement compared to its non-methylated analog, potentially leading to a different polymorphic form, but the fundamental hydrogen-bonding synthons are expected to persist.[6][7]

Visualization of the Molecular Structure

Below is a diagram representing the fundamental molecular structure of this compound.

Caption: Molecular structure of this compound.

Experimental Workflow for Crystal Structure Determination

The definitive method for elucidating the atomic arrangement of a crystalline solid is Single-Crystal X-ray Diffraction (XRD) .[8][9][10] This technique provides unambiguous data on bond lengths, bond angles, and intermolecular interactions.[9] The workflow is a multi-step, self-validating process that ensures the accuracy and integrity of the final structure.

Step-by-Step Protocol

-

Synthesis and Purification:

-

Objective: To obtain a high-purity (>99%) sample of this compound. Impurities can inhibit crystallization or become incorporated into the crystal lattice, compromising data quality.

-

Method: A common synthetic route involves the reduction of a corresponding nitro or nitroso precursor.[11] For example, 4-nitro-3-methylbenzyl alcohol can be reduced using a catalyst like palladium on carbon (Pd/C) under a hydrogen atmosphere.

-

Purification: Recrystallization from a suitable solvent system (e.g., ethanol/water) is performed until the purity is confirmed by techniques like HPLC and NMR.

-

-

Single Crystal Growth:

-

Objective: To grow a single, defect-free crystal of sufficient size and quality (typically 0.1-0.3 mm in all dimensions). This is often the most challenging step.[12]

-

Causality: A single crystal is required because the diffraction experiment relies on the constructive interference of X-rays scattered by a perfectly repeating, three-dimensional array of molecules. Polycrystalline powders or amorphous solids do not produce the discrete diffraction spots needed for structure solution.[12]

-

Common Techniques:

-

Slow Evaporation: A saturated solution of the compound is left in a loosely covered vial, allowing the solvent to evaporate over days or weeks, leading to crystal formation.

-

Solvent/Anti-Solvent Diffusion: A solution of the compound is layered with a miscible "anti-solvent" in which the compound is insoluble. Slow diffusion of the anti-solvent into the solution reduces solubility and induces crystallization.

-

-

-

X-ray Diffraction Data Collection:

-

Objective: To measure the intensities and positions of hundreds or thousands of diffraction spots.

-

Method: A suitable crystal is mounted on a goniometer head and placed in a modern X-ray diffractometer. The crystal is cooled (typically to ~100 K) to minimize thermal motion of the atoms, resulting in sharper diffraction spots.[13] The crystal is then rotated in a highly focused beam of monochromatic X-rays, and the diffracted beams are captured by a detector.[9]

-

-

Structure Solution and Refinement:

-

Objective: To convert the diffraction pattern into a three-dimensional model of the electron density within the crystal, and then refine a model of atomic positions to fit this data.

-

Process:

-

Unit Cell Determination: The positions of the diffraction spots are used to determine the dimensions and symmetry of the unit cell—the basic repeating block of the crystal.

-

Structure Solution: Sophisticated algorithms (e.g., "direct methods" or "Patterson methods") are used to determine the initial positions of the atoms.

-

Refinement: The atomic positions and their thermal displacement parameters are adjusted using a least-squares process to achieve the best possible fit between the calculated diffraction pattern (from the model) and the experimentally observed data. The quality of the final model is assessed using metrics like the R-factor (R1), which should ideally be below 5% for a well-determined small molecule structure.

-

-

Workflow Visualization

Caption: Experimental workflow for single-crystal X-ray diffraction.

Structural Data and Implications

While awaiting experimental determination, we can present the crystallographic data for the analog, (4-aminophenyl)methanol , to illustrate the type of quantitative information a crystal structure analysis provides.[2]

Crystallographic Data for (4-aminophenyl)methanol

| Parameter | Value | Significance |

| Formula | C₇H₉NO | Confirms the chemical composition of the molecule in the crystal. |

| Crystal System | Orthorhombic | Describes the basic symmetry of the crystal lattice. |

| Space Group | Pna2₁ | Defines the specific symmetry operations within the unit cell. |

| Unit Cell Dimensions | a = 8.9505 Å, b = 14.856 Å, c = 5.981 Å | The dimensions of the repeating block that builds the crystal. |

| Key Bond Lengths | C-O: 1.421 Å, C-N: 1.417 Å | Provides precise, quantitative measures of the molecular geometry. |

| R-factor (R1) | 6.08% | A measure of the agreement between the structural model and experimental data. |

Data sourced from the Journal of Chemical Crystallography.[2]

Implications for Drug Development and Material Science

The elucidation of the crystal structure of this compound would have direct and significant implications:

-

Polymorph Screening: A definitive structure serves as the reference against which any other potential solid forms (polymorphs) can be identified and characterized. This is crucial for ensuring batch-to-batch consistency in pharmaceutical manufacturing.

-

Computational Modeling: An experimentally determined structure provides a ground-truth validation for computational predictions of crystal packing and properties, enabling more accurate in silico screening of related molecules.

-

Rational Design: Knowledge of the dominant intermolecular interactions allows scientists to rationally design co-crystals or salts with modified properties (e.g., improved solubility) by introducing molecules that can form complementary hydrogen bonds.

Conclusion

While the crystal structure of this compound remains to be experimentally determined and published, a robust framework exists for its analysis. Based on the structure of its close analog, (4-aminophenyl)methanol, it is predicted to form a crystalline solid stabilized by a network of O-H···N and N-H···O hydrogen bonds. The definitive elucidation of its three-dimensional structure via single-crystal X-ray diffraction—following the rigorous workflow detailed in this guide—is an essential step for any research or development program utilizing this compound. Such a study would provide invaluable insights into its solid-state properties, enabling precise control over its physical form and facilitating its application in the development of advanced materials and pharmaceuticals.

References

-

Title: The X-ray Structure of 4-Aminobenzyl alcohol (4-Aminophenylmethanol) Source: Journal of Chemical Crystallography (2020) 50:8–13 URL: [Link]

-

Title: Schematic hydrogen bonding pattern in the crystal structure of 1 Source: ResearchGate (Image from Journal of Chemical Crystallography) URL: [Link]

-

Title: What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work? Source: Creative Biostructure URL: [Link]

-

Title: Small molecule crystallography Source: Excillum URL: [Link]

-

Title: From Powders to Single Crystals: A Crystallographer’s Toolbox for Small-Molecule Structure Determination Source: Crystal Growth & Design (via NIH PMC) URL: [Link]

-

Title: Tyramine | C8H11NO | CID 5610 Source: PubChem, National Institutes of Health URL: [Link]

-

Title: The Incorporation of a Single-Crystal X-ray Diffraction Experiment into the Undergraduate Physical Chemistry Laboratory Source: Journal of Chemical Education URL: [Link]

-

Title: (4-Amino-3-methoxyphenyl)methanol Source: MySkinRecipes URL: [Link]

-

Title: 4-Aminobenzyl alcohol | C7H9NO | CID 69331 Source: PubChem, National Institutes of Health URL: [Link]

-

Title: 4-Ethoxyaniline | C8H11NO | CID 9076 Source: PubChem, National Institutes of Health URL: [Link]

-

Title: o-Phenetidine | C8H11NO | CID 7203 Source: PubChem, National Institutes of Health URL: [Link]

-

Title: Tyramine (C8H11NO) Source: PubChemLite URL: [Link]

-

Title: p-Phenetidine | C8H11NO | MD Topology | NMR | X-Ray Source: ATB (Automated Topology Builder) URL: [Link]

- Title: Preparation method for 4-amino-3-methylphenol Source: Google Patents URL

-

Title: 4 Amino 3 Methylphenol Synthesis Methods Source: Nitroxoline Anticancerogen Tablets URL: [Link]

-

Title: this compound (C8H11NO) Source: PubChemLite URL: [Link]

-

Title: (4-Amino-3-methylphenyl)(4-ethylphenyl)methanol | C16H19NO Source: PubChem, National Institutes of Health URL: [Link]

-

Title: [4-Amino-3-(hydroxymethyl)phenyl]methanol | C8H11NO2 | CID 67127241 Source: PubChem, National Institutes of Health URL: [Link]

-

Title: Hydrogen Bonding and Polymorphism of Amino Alcohol Salts with Quinaldinate: Structural Study Source: MDPI URL: [Link]

-

Title: Analysis of Hydrogen Bonds in Crystals Source: MDPI URL: [Link]

Sources

- 1. (4-Amino-3-methoxyphenyl)methanol [myskinrecipes.com]

- 2. researchgate.net [researchgate.net]

- 3. This compound | CymitQuimica [cymitquimica.com]

- 4. PubChemLite - this compound (C8H11NO) [pubchemlite.lcsb.uni.lu]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. mdpi.com [mdpi.com]

- 8. rigaku.com [rigaku.com]

- 9. creative-biostructure.com [creative-biostructure.com]

- 10. excillum.com [excillum.com]

- 11. CN103508908A - Preparation method for 4-amino-3-methylphenol - Google Patents [patents.google.com]

- 12. From Powders to Single Crystals: A Crystallographer’s Toolbox for Small-Molecule Structure Determination - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

The Strategic deployment of (4-Amino-3-methylphenyl)methanol in Modern Medicinal Chemistry: A Technical Guide

Abstract

(4-Amino-3-methylphenyl)methanol is a deceptively simple aromatic scaffold that has emerged as a versatile and highly valuable building block in contemporary medicinal chemistry. Its unique trifecta of reactive functional groups—a primary aromatic amine, a benzylic alcohol, and a strategically placed methyl group—offers a rich platform for the synthesis of complex molecular architectures and the development of innovative therapeutic agents. This in-depth technical guide provides a comprehensive exploration of the core attributes of this compound, from its synthesis and chemical properties to its burgeoning applications in drug discovery. We will delve into its pivotal role as a linchpin in the construction of targeted therapies, its potential as a foundational element in the design of novel kinase inhibitors, and the critical considerations for its incorporation into drug development pipelines, including its metabolic fate and toxicological profile. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the untapped potential of this strategic synthetic intermediate.

Introduction: The Unassuming Power of a Substituted Benzyl Alcohol

In the vast arsenal of chemical building blocks available to the medicinal chemist, certain scaffolds distinguish themselves not by their inherent complexity, but by their strategic utility. This compound is a prime example of such a molecule. At first glance, it is a simple aniline derivative. However, a deeper analysis reveals a carefully orchestrated arrangement of functionalities that bestow upon it a remarkable degree of synthetic versatility and strategic importance in the design of sophisticated pharmaceutical agents.

The primary aromatic amine provides a nucleophilic handle for a wide array of chemical transformations, including amide bond formation, sulfonylation, and participation in various coupling reactions. The benzylic alcohol offers a site for oxidation to the corresponding aldehyde or carboxylic acid, etherification, or esterification, enabling the introduction of diverse side chains and linking moieties. The seemingly innocuous methyl group ortho to the amine plays a crucial role in modulating the electronic properties and steric environment of the molecule, influencing its reactivity and the conformational preferences of its derivatives. This subtle interplay of functional groups makes this compound a powerful tool for navigating the intricate landscape of drug design.

This guide will illuminate the multifaceted potential of this compound, providing both foundational knowledge and actionable insights for its effective application in medicinal chemistry research and development.

Physicochemical Properties and Commercial Availability

A thorough understanding of the physical and chemical properties of a building block is paramount for its successful application in synthesis and formulation.

| Property | Value | Reference |

| CAS Number | 88990-57-2 | [1] |

| Molecular Formula | C₈H₁₁NO | [1] |

| Molecular Weight | 137.18 g/mol | [1] |

| Appearance | Solid | [1] |

| Purity | Typically ≥98% | [1] |

| Solubility | Soluble in methanol, ethanol, and other common organic solvents. | |

| Storage | Store in a cool, dry, and well-ventilated area away from incompatible substances. |

This compound is commercially available from several fine chemical suppliers, ensuring its accessibility for research and development purposes.

Synthesis of this compound: A Practical Guide

The efficient and scalable synthesis of this compound is a critical first step for its utilization in medicinal chemistry programs. While several synthetic routes are conceivable, a common and reliable approach involves the reduction of a suitable carboxylic acid precursor, such as 4-amino-3-methylbenzoic acid.

Synthetic Workflow

The overall synthetic strategy can be visualized as a two-step process starting from the commercially available 3-methyl-4-nitrobenzoic acid.

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol

Step 1: Synthesis of 4-Amino-3-methylbenzoic acid

This procedure is adapted from established methods for the reduction of nitroarenes.[2]

-

Materials:

-

3-Methyl-4-nitrobenzoic acid (1.0 eq)

-

Methanol

-

Palladium on activated carbon (10% w/w, 5-10 mol%)

-

Hydrogen gas (H₂)

-

-

Procedure:

-

In a suitable hydrogenation vessel, dissolve 3-methyl-4-nitrobenzoic acid in methanol.

-

Carefully add the palladium on carbon catalyst to the solution.

-

Seal the vessel and purge with nitrogen gas, followed by hydrogen gas.

-

Pressurize the vessel with hydrogen gas (typically 50-60 psi) and stir the mixture vigorously at room temperature.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

-

Once the reaction is complete, carefully vent the hydrogen gas and purge the vessel with nitrogen.

-

Filter the reaction mixture through a pad of celite to remove the catalyst, washing the filter cake with methanol.

-

Concentrate the filtrate under reduced pressure to yield 4-amino-3-methylbenzoic acid as a solid, which can be used in the next step with or without further purification.

-

Step 2: Synthesis of this compound

This step involves the reduction of the carboxylic acid to the corresponding alcohol.

-

Materials:

-

4-Amino-3-methylbenzoic acid (1.0 eq)

-

Anhydrous tetrahydrofuran (THF)

-

Lithium aluminum hydride (LiAlH₄) or Borane-tetrahydrofuran complex (BH₃·THF) (typically 2-3 eq)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

-

Procedure (using LiAlH₄):

-

Caution: LiAlH₄ is a highly reactive and pyrophoric reagent. Handle with extreme care under an inert atmosphere (e.g., argon or nitrogen).

-

In a flame-dried, three-necked flask equipped with a dropping funnel, condenser, and nitrogen inlet, suspend LiAlH₄ in anhydrous THF.

-

Cool the suspension to 0 °C in an ice bath.

-

Dissolve 4-amino-3-methylbenzoic acid in anhydrous THF and add it dropwise to the LiAlH₄ suspension via the dropping funnel.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then gently reflux for several hours, monitoring the reaction by TLC or LC-MS.

-

Upon completion, cool the reaction mixture back to 0 °C and carefully quench the excess LiAlH₄ by the sequential dropwise addition of water, followed by 15% aqueous sodium hydroxide, and then more water (Fieser workup).

-

Stir the resulting granular precipitate for 30 minutes, then filter it off and wash thoroughly with THF.

-

Combine the filtrate and washings, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude this compound.

-

Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the final product of high purity.

-

Potential Applications in Medicinal Chemistry

The true value of this compound lies in its application as a versatile scaffold for the construction of biologically active molecules. Its unique substitution pattern allows for the exploration of diverse chemical space and the development of targeted therapeutics.

A Key Building Block for Self-Immolative Linkers in Antibody-Drug Conjugates (ADCs)

One of the most significant applications of aminobenzyl alcohol derivatives in modern medicinal chemistry is their use as "self-immolative" or "self-eliminating" linkers in the construction of antibody-drug conjugates (ADCs).[3] ADCs are a class of highly targeted therapies designed to deliver a potent cytotoxic drug specifically to cancer cells.

The linker component of an ADC is critical to its success, requiring stability in circulation but enabling efficient cleavage and drug release within the target cell. A linker based on an aminobenzyl alcohol, such as a derivative of this compound, connects the antibody to the drug via a cleavable linkage, often a dipeptide that is a substrate for lysosomal proteases like cathepsin B.

Caption: Mechanism of drug release from an ADC with a self-immolative aminobenzyl alcohol linker.

Upon internalization of the ADC and trafficking to the lysosome, enzymatic cleavage of the dipeptide unmasks the amine group of the aminobenzyl alcohol moiety. This triggers a spontaneous 1,6-elimination reaction, proceeding through a quinone methide intermediate, which ultimately liberates the unmodified, active cytotoxic drug.[3] The strategic placement of the methyl group in this compound can influence the rate of this elimination process, providing a handle for fine-tuning the drug release kinetics.

A Versatile Scaffold for Kinase Inhibitors

The aminobenzyl alcohol motif is a common feature in a variety of kinase inhibitors. The amino group can serve as a key hydrogen bond donor or acceptor, interacting with the hinge region of the kinase, while the rest of the molecule can be elaborated to occupy the ATP-binding pocket. The methyl group of this compound can provide beneficial steric interactions or improve metabolic stability.

For instance, substituted anilines are a cornerstone of many successful tyrosine kinase inhibitors.[3] this compound provides a ready starting point for the synthesis of such compounds, where the amino group is incorporated into a heterocyclic core (e.g., quinazoline, pyrimidine) and the benzyl alcohol is further functionalized to enhance potency and selectivity.

Caption: General synthetic strategy for kinase inhibitors from this compound.

Exploration of Other Therapeutic Areas

The inherent reactivity of this compound opens the door to its application in a wide range of therapeutic areas. Derivatives of benzyl alcohols have been investigated for their antibacterial and antimalarial activities.[2][4] The ability to easily modify both the amino and alcohol functionalities allows for the rapid generation of compound libraries for screening against various biological targets.

Structure-Activity Relationships (SAR): Guiding Principles

While specific SAR data for a focused library of this compound derivatives is not extensively published, we can infer some guiding principles based on the broader class of aminobenzyl alcohols and related scaffolds.

| Position of Modification | Potential Impact on Activity | Rationale |

| Amine (N-4) | Potency, Selectivity, Physicochemical Properties | Acylation, alkylation, or incorporation into a heterocycle can modulate hydrogen bonding interactions with the target protein and alter properties like solubility and cell permeability. |

| Methyl (C-3) | Potency, Metabolic Stability, Conformational Restriction | The "magic methyl" effect can enhance binding affinity through favorable steric interactions or by blocking sites of metabolism. It can also influence the conformation of the molecule. |

| Hydroxymethyl (C-1) | Potency, Solubility, Pharmacokinetics | Derivatization of the alcohol to ethers or esters can introduce new interaction points with the target or be used to attach solubilizing groups or prodrug moieties. |

| Aromatic Ring | Potency, Selectivity | Further substitution on the benzene ring can modulate electronic properties and provide additional vectors for interaction with the target protein. |

Pharmacokinetics and Toxicology: Critical Considerations

The successful development of any new therapeutic agent requires a thorough understanding of its pharmacokinetic (absorption, distribution, metabolism, and excretion - ADME) and toxicological profile.

Predicted Metabolic Pathways

Based on the metabolism of other benzyl alcohol derivatives, the primary metabolic pathways for this compound are likely to involve:

-

Oxidation of the benzylic alcohol: The primary alcohol can be oxidized to the corresponding aldehyde and then to the carboxylic acid by alcohol and aldehyde dehydrogenases.[5]

-

Conjugation: The resulting carboxylic acid, as well as the parent alcohol and the amino group, can undergo phase II conjugation reactions (e.g., glucuronidation, sulfation, or glycine conjugation) to facilitate excretion.[5][6]

-

N-Acetylation: The primary aromatic amine is a potential site for N-acetylation.

Caption: Predicted metabolic pathway of this compound.

Toxicological Profile

The toxicological profile of this compound has not been extensively reported. However, the toxicity of the parent compound, benzyl alcohol, has been studied. Benzyl alcohol itself has relatively low acute toxicity. However, at high concentrations, it can cause adverse effects. The toxicity of derivatives of this compound will be highly dependent on the nature of the substituents and the overall properties of the final molecule. Therefore, a comprehensive toxicological evaluation is essential for any drug candidate derived from this scaffold.

Conclusion and Future Perspectives

This compound is more than just a simple chemical intermediate; it is a strategic tool for the modern medicinal chemist. Its inherent functionality and synthetic tractability provide a robust platform for the design and synthesis of novel therapeutic agents with diverse mechanisms of action. The demonstrated success of related aminobenzyl alcohol scaffolds in areas such as antibody-drug conjugates and kinase inhibition highlights the immense potential of this particular building block.

Future research in this area will likely focus on the development of novel derivatives of this compound with tailored properties for specific therapeutic targets. The strategic placement of the methyl group offers a unique opportunity to fine-tune the pharmacological and pharmacokinetic profiles of these derivatives. As our understanding of disease biology continues to grow, the demand for versatile and strategically designed building blocks like this compound will undoubtedly increase, solidifying its place as a key component in the drug discovery and development pipeline.

References

-

Recent Advances in the Use of 2‐Aminobenzyl Alcohols in the Synthesis of Quinolines, Quinazolines and Other N‐Heterocycles. ResearchGate. (2024, February 9). Retrieved from [Link]

-

Amino Alcohols from Eugenol as Potential Semisynthetic Insecticides: Chemical, Biological, and Computational Insights. National Center for Biotechnology Information. (n.d.). Retrieved from [Link]

-

Chemoselective Oxidation of Benzyl, Amino, and Propargyl Alcohols to Aldehydes and Ketones under Mild Reaction Conditions. National Center for Biotechnology Information. (n.d.). Retrieved from [Link]

- Preparation method for 4-amino-3-methylphenol. Google Patents. (n.d.).

-

SYNTHESIS, ANTIBACTERIAL ACTIVITY AND DOCKING STUDIES OF BENZYL ALCOHOL DERIVATIVES. Semantic Scholar. (2020, February 21). Retrieved from [Link]

-

[4-Amino-3-(hydroxymethyl)phenyl]methanol. PubChem. (n.d.). Retrieved from [Link]

-

Chemical structures of the benzyl alcohol derivatives under study. ResearchGate. (n.d.). Retrieved from [Link]

-

Toxicity of benzyl alcohol in adult and neonatal mice. PubMed. (n.d.). Retrieved from [Link]

- Process for producing 4-aminobenzyl alcohol derivatives. Google Patents. (n.d.).

-

In vitro activation of 2-aminobenzyl alcohol and 2-amino-6-nitrobenzyl alcohol, metabolites of 2-nitrotoluene and 2,6-dinitrotoluene. PubMed. (n.d.). Retrieved from [Link]

-

Synthesis, biological evaluation and mechanistic studies of totarol amino alcohol derivatives as potential antimalarial agents. PubMed. (2012, January 15). Retrieved from [Link]

-

Benzyl Alcohol. PubChem. (n.d.). Retrieved from [Link]

-

Biological evaluation of 3-hydroxybenzyl alcohol, an extrolite produced by Aspergillus nidulans strain KZR-132. PubMed. (n.d.). Retrieved from [Link]

-

(4-Amino-3-methoxyphenyl)methanol. MySkinRecipes. (n.d.). Retrieved from [Link]

-

4 Amino 3 Methylphenol Synthesis Methods. Nitroxoline Anticancerogen Tablets. (n.d.). Retrieved from [Link]

-

One-Pot Preparation of Cyclic Amines from Amino Alcohols. Organic Syntheses Procedure. (n.d.). Retrieved from [Link]

-

Preclinical toxicity of innovative molecules: In vitro, in vivo and metabolism prediction. PubMed. (2020, January 5). Retrieved from [Link]

-

022129 Benzyl Alcohol Pedatric Clinical Pharmacology Review. FDA. (2009, January 26). Retrieved from [Link]

-

PHARMACOLOGY REVIEW(S). accessdata.fda.gov. (2009, March 30). Retrieved from [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. 4-Amino-3-methylbenzoic acid synthesis - chemicalbook [chemicalbook.com]

- 3. Design and structure-activity relationship of a new class of potent VEGF receptor tyrosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Recent research of BTK inhibitors: Methods of structural design, pharmacological activities, manmade derivatives and structure-activity relationship - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. In vitro activation of 2-aminobenzyl alcohol and 2-amino-6-nitrobenzyl alcohol, metabolites of 2-nitrotoluene and 2,6-dinitrotoluene - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Toxicity of benzyl alcohol in adult and neonatal mice - PubMed [pubmed.ncbi.nlm.nih.gov]

A-043-M Technical Guide: Reactivity of the Amino Group in (4-Amino-3-methylphenyl)methanol

Publication ID: A-043-M-TG-2601

Abstract: (4-Amino-3-methylphenyl)methanol is a key bifunctional building block in modern organic synthesis, offering two distinct reactive centers: a primary aromatic amine and a primary benzylic alcohol. This in-depth technical guide focuses exclusively on the reactivity of the amino group, a site of paramount importance for the construction of pharmaceuticals, agrochemicals, and functional materials. We will explore the electronic and steric factors governing its reactivity, delve into its principal chemical transformations—including acylation, N-alkylation, and diazotization—and provide field-proven, step-by-step protocols for key reactions. Furthermore, this guide addresses the critical challenge of chemoselectivity, offering strategies to selectively functionalize the amino group in the presence of the hydroxyl moiety.

Introduction and Molecular Overview

This compound, with the molecular formula C₈H₁₁NO, is a crystalline solid at room temperature.[1] Its structure features a benzene ring substituted with an amino (-NH₂), a methyl (-CH₃), and a hydroxymethyl (-CH₂OH) group. The strategic placement of these functional groups makes it a versatile intermediate for introducing the 2-methyl-4-(hydroxymethyl)aniline moiety into more complex molecular architectures.

The core of its synthetic utility lies in the distinct reactivity of its primary aromatic amine and benzylic alcohol. The amino group, the focus of this guide, serves as a potent nucleophile and a precursor to a wide array of functional groups, enabling diverse molecular elaborations.

Electronic and Steric Landscape of the Amino Group

The reactivity of the amino group in this compound is finely tuned by the electronic and steric contributions of the other ring substituents.

-

Electronic Effects: The amino group itself is a powerful activating group, donating electron density into the aromatic ring through resonance.[2] This effect is further enhanced by the ortho-methyl group, which is an electron-releasing group. This increased electron density on the nitrogen atom enhances its nucleophilicity compared to unsubstituted aniline, making it more reactive towards electrophiles.

-

Steric Effects: The methyl group at the ortho position introduces a degree of steric hindrance around the amino group. While this does not prevent reactions, it can influence the rate and, in some cases, the regioselectivity of reactions with bulky electrophiles.

Key Transformations of the Amino Group

The nucleophilic character of the amino group dictates its participation in a variety of fundamental organic reactions.

N-Acylation (Amide Bond Formation)

The reaction of the primary amino group with acylating agents to form a stable amide bond is one of its most common and reliable transformations. This reaction is crucial for peptide synthesis and for the introduction of various acyl moieties.[3]

Causality of Experimental Choices: Acylation is typically performed with an acid chloride or anhydride. A tertiary amine base, such as pyridine or triethylamine, is often included to neutralize the acidic byproduct (e.g., HCl) generated during the reaction, which shifts the equilibrium towards the product. The use of a non-protic solvent like dichloromethane (DCM) or tetrahydrofuran (THF) is standard, as they are unreactive under these conditions.

Experimental Protocol: N-Acetylation of this compound

-

Dissolution: Dissolve this compound (1.0 eq) and pyridine (1.2 eq) in anhydrous dichloromethane (DCM) in a round-bottom flask under a nitrogen atmosphere.

-

Cooling: Cool the solution to 0 °C in an ice bath.

-

Reagent Addition: Add acetyl chloride (1.1 eq) dropwise to the stirred solution.

-

Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by Thin Layer Chromatography (TLC).

-

Workup: Upon completion, quench the reaction with water. Separate the organic layer, wash sequentially with 1M HCl, saturated NaHCO₃, and brine.

-

Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

N-Alkylation

Introducing alkyl groups onto the nitrogen atom can be achieved through several methods, with reductive amination being a highly controlled and preferred approach over direct alkylation with alkyl halides, which often suffers from over-alkylation.[4] N-alkylation is a fundamental process for synthesizing a wide range of nitrogen-containing compounds.[5]

Causality of Experimental Choices: Reductive amination involves the initial formation of an imine or enamine by reacting the amine with an aldehyde or ketone, followed by in-situ reduction. Sodium triacetoxyborohydride (STAB) is a mild and selective reducing agent often used for this purpose, as it is less reactive towards the carbonyl starting material than other hydrides like NaBH₄.

Experimental Protocol: Reductive Amination with Benzaldehyde

-

Imine Formation: Dissolve this compound (1.0 eq) and benzaldehyde (1.0 eq) in 1,2-dichloroethane (DCE).

-

Reduction: Add sodium triacetoxyborohydride (STAB) (1.5 eq) portion-wise to the stirred solution at room temperature.

-

Reaction: Stir the reaction mixture for 12-24 hours, monitoring by TLC.

-

Workup: Quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution. Extract the product with DCM.

-

Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the residue by flash chromatography.

Diazotization and Sandmeyer Reactions

The conversion of the primary aromatic amino group into a diazonium salt is one of the most powerful transformations in aromatic chemistry.[6] This is achieved by treatment with nitrous acid (HNO₂), generated in situ from sodium nitrite and a strong acid at low temperatures (0-5 °C).[6] The resulting diazonium group is an excellent leaving group (N₂) and can be substituted by a wide variety of nucleophiles in what are known as Sandmeyer reactions.[7][8]

This two-step process allows for the introduction of functionalities that are not accessible through direct electrophilic aromatic substitution.[8]

Key Sandmeyer and Related Transformations:

| Reagent(s) | Product Functional Group | Reaction Name |

| CuCl / HCl | -Cl (Chloro) | Sandmeyer |

| CuBr / HBr | -Br (Bromo) | Sandmeyer |

| CuCN / KCN | -CN (Cyano) | Sandmeyer |

| KI | -I (Iodo) | |

| HBF₄, heat | -F (Fluoro) | Schiemann |

| H₂O, heat | -OH (Hydroxyl) |

Causality of Experimental Choices: The reaction must be kept at a low temperature (typically 0-5 °C) because aryl diazonium salts are unstable and can decompose at higher temperatures.[6] The Sandmeyer reaction itself often utilizes a copper(I) salt as a catalyst, which facilitates the substitution via a single-electron transfer mechanism.[8]

Chemoselectivity: Amino vs. Hydroxyl Group Reactivity

A key challenge in the chemistry of this compound is achieving selective functionalization of the amino group in the presence of the benzylic hydroxyl group. Generally, the amino group is more nucleophilic than the hydroxyl group, allowing for a degree of inherent selectivity.[9] However, for many reactions, protection/deprotection strategies are essential for achieving high yields of the desired N-functionalized product.

Strategies for Selective N-Functionalization:

| Reaction Type | Condition Favoring N-Selectivity | Rationale |

| Acylation | Use of non-coordinating solvents (e.g., DCM) and a slight excess of the amine. | The higher nucleophilicity of the amine leads to a faster reaction rate compared to the alcohol. |

| Acylation | Acidic conditions (protonation of the amine).[10] | Protonating the amine to form an ammonium salt renders it non-nucleophilic, allowing for selective O-acylation if desired. This principle can be reversed by using bases that deprotonate the amine but not the alcohol. |

| General | Use of protecting groups.[11] | Protecting one group allows for unambiguous reaction at the other site. |

The most robust method for ensuring chemoselectivity is the use of orthogonal protecting groups.[12] The amino group can be protected as a carbamate, such as a tert-butyloxycarbonyl (Boc) or carboxybenzyl (Cbz) group, which are stable under a wide range of conditions but can be removed selectively.[13]

Experimental Protocol: Boc-Protection of the Amino Group

-

Setup: Dissolve this compound (1.0 eq) in a 1:1 mixture of THF and water.

-

Reagent Addition: Add sodium bicarbonate (NaHCO₃) (2.0 eq) followed by di-tert-butyl dicarbonate (Boc₂O) (1.2 eq).

-

Reaction: Stir the mixture vigorously at room temperature for 12-16 hours.

-

Workup: Remove the THF under reduced pressure. Extract the aqueous residue with ethyl acetate.

-

Purification: Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate to yield the Boc-protected product, which is often pure enough for subsequent steps.

Analytical Characterization

Confirming the successful functionalization of the amino group requires a combination of spectroscopic techniques.[14]

-

¹H NMR Spectroscopy: Look for the disappearance of the -NH₂ protons (a broad singlet) and the appearance of a new N-H proton signal (e.g., a singlet or triplet for an amide) often shifted downfield. Changes in the chemical shifts of the aromatic protons adjacent to the amino group are also indicative of a reaction.

-